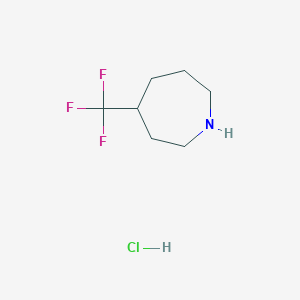

4-(Trifluoromethyl)azepane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

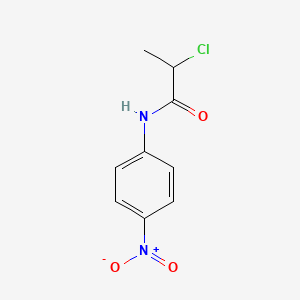

“4-(Trifluoromethyl)azepane;hydrochloride” is a chemical compound with the CAS Number: 2287275-08-3 . It has a molecular weight of 203.63 and is typically in powder form . The IUPAC name for this compound is 4-(trifluoromethyl)azepane hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12F3N.ClH/c8-7(9,10)6-2-1-4-11-5-3-6;/h6,11H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Enantio-enriched Synthesis

4-Substituted α-trifluoromethyl azepanes were synthesized via the ring expansion of trifluoromethyl pyrrolidines, which were derived from l-proline. This process involves a regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles, where the presence of a trifluoromethyl group induces regioselectivity. The chirality of the starting material is efficiently transferred to the azepanes with high enantiomeric excess, highlighting its utility in synthesizing enantio-enriched compounds (Masson et al., 2018).

Ionic Liquids and Green Chemistry

Azepane has been used as a starting material to synthesize a new family of room temperature ionic liquids. These transformations aim to mitigate the disposal issue of azepane, a coproduct in the polyamide industry, by converting it into valuable tertiary amines and subsequently into quaternary azepanium salts. This innovative approach not only provides a method to reuse an industrial byproduct but also contributes to the development of green chemistry by offering safer alternatives to volatile organic compounds in various applications (Belhocine et al., 2011).

Azepanium-based Electrolytes

Research on azepanium-based ionic liquids has explored their potential as green electrolytes for high voltage supercapacitors. These studies focus on the synthesis of N-methyl, N-butyl-azepanium bis(trifluoromethanesulfonyl)imide (Azp 14 TFSI) and its comparison with established ionic liquids. The findings suggest that azepanium-based ionic liquids exhibit comparable operative potentials to other ionic liquids, leading to operative voltages up to 3.5 V without significant electrolyte degradation, thereby offering a promising solution for the development of high-performance energy storage devices (Pohlmann et al., 2015).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-(trifluoromethyl)azepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6-2-1-4-11-5-3-6;/h6,11H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVJVHZIJISNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2867988.png)

![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]prop-2-enamide](/img/structure/B2867993.png)

![N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2867995.png)

![(3r,5r,7r)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)adamantane-1-carboxamide](/img/structure/B2867998.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate](/img/structure/B2867999.png)

![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2868000.png)